4-Methoxy-2-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Methoxy-2-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position, along with a bromomethyl group at the alpha position relative to the carbonyl group
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide are protein tyrosine phosphatases, specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
this compound acts as a potent inhibitor of protein tyrosine phosphatases . It covalently binds to these enzymes, thereby inhibiting their activity. This interaction results in changes in cellular processes regulated by these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)phenethyl alcohol.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenacyl bromide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)phenacyl bromide: Lacks the methoxy group, affecting its chemical properties and uses.
4-Methoxy-2-(trifluoromethyl)benzyl bromide: Similar structure but with a benzyl bromide moiety instead of a phenacyl bromide.
Uniqueness
4-Methoxy-2-(trifluoromethyl)phenacyl bromide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBDQQJCINZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204384 | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541549-99-9 | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541549-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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